molecular formula C60H72N8O6 B609714 Odalasvir CAS No. 1415119-52-6

Odalasvir

Cat. No.: B609714
CAS No.: 1415119-52-6
M. Wt: 1001.3 g/mol
InChI Key: LSYBRGMTRKJATA-IVEWBXRVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Odalasvir involves several key steps. One of the synthetic routes includes the following steps :

    Formation of Acyl Imidazole: Octahydroindole carboxylic acid is treated with carbonyldiimidazole (CDI) to form the acyl imidazole.

    Amidation and Cyclization: The acyl imidazole is then activated with acetic acid (AcOH) and amidated with aniline, followed by cyclization to form benzimidazole.

    Borylation and Suzuki Coupling: The aryl bromide undergoes borylation using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst. The para-cyclophane linker is introduced by double Suzuki coupling.

    Deprotection and Peptide Coupling: The final steps involve double Boc deprotection mediated by methanesulfonic acid (MsOH) and peptide coupling to L-Moc-Val.

Industrial Production Methods

The industrial production of this compound has been optimized to improve process mass intensity and minimize catalyst loadings. The process is robust and scalable to 100 kg batches .

Chemical Reactions Analysis

Types of Reactions

Odalasvir undergoes several types of chemical reactions, including:

    Amidation: Formation of amide bonds during the synthesis.

    Cyclization: Formation of benzimidazole rings.

    Borylation: Introduction of boron groups.

    Suzuki Coupling: Formation of carbon-carbon bonds.

Common Reagents and Conditions

    CDI: Used for the formation of acyl imidazole.

    AcOH: Activates the acyl imidazole for amidation.

    B2Pin2: Used in the borylation step.

    Palladium Catalysts: Used in the borylation and Suzuki coupling steps.

    MsOH: Used for Boc deprotection.

Major Products

The major product formed from these reactions is this compound, which is characterized by its potent activity against hepatitis C virus .

Properties

IUPAC Name

methyl N-[(2S)-1-[(2S,3aS,7aS)-2-[6-[11-[2-[(2S,3aS,7aS)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-2-yl]-3H-benzimidazol-5-yl]-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-1H-benzimidazol-2-yl]-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H72N8O6/c1-33(2)53(65-59(71)73-5)57(69)67-49-13-9-7-11-41(49)31-51(67)55-61-45-25-23-39(29-47(45)63-55)43-27-35-15-19-37(43)21-17-36-16-20-38(22-18-35)44(28-36)40-24-26-46-48(30-40)64-56(62-46)52-32-42-12-8-10-14-50(42)68(52)58(70)54(34(3)4)66-60(72)74-6/h15-16,19-20,23-30,33-34,41-42,49-54H,7-14,17-18,21-22,31-32H2,1-6H3,(H,61,63)(H,62,64)(H,65,71)(H,66,72)/t41-,42-,49-,50-,51-,52-,53-,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYBRGMTRKJATA-IVEWBXRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1C2CCCCC2CC1C3=NC4=C(N3)C=C(C=C4)C5=C6CCC7=CC(=C(CCC(=C5)C=C6)C=C7)C8=CC9=C(C=C8)N=C(N9)C1CC2CCCCC2N1C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C3=NC4=C(N3)C=C(C=C4)C5=C6CCC7=CC(=C(CCC(=C5)C=C6)C=C7)C8=CC9=C(C=C8)N=C(N9)[C@@H]1C[C@@H]2CCCC[C@@H]2N1C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H72N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032258
Record name Odalasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1001.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415119-52-6
Record name C,C′-Dimethyl N,N′-[tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1H-benzimidazole-6,2-diyl[(2S,3aS,7aS)-octahydro-1H-indole-2,1-diyl][(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis[carbamate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415119-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Odalasvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415119526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Odalasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13041
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Odalasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ODALASVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVR52K7BDW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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